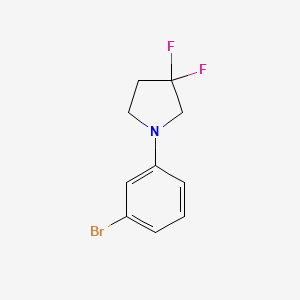

1-(3-Bromophenyl)-3,3-difluoropyrrolidine

説明

特性

IUPAC Name |

1-(3-bromophenyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2N/c11-8-2-1-3-9(6-8)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDZWEZLGYVEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Safety and Toxicity Profiling of Fluorinated Pyrrolidines: A Technical Guide to 1-(3-Bromophenyl)-3,3-difluoropyrrolidine

Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Compound Identity: 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (CAS: 1638604-76-8)

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyrrolidine scaffold is a privileged structure, heavily utilized for its favorable three-dimensional architecture and prevalence in neuropharmacological and anti-inflammatory agents[1]. However, unsubstituted pyrrolidines often suffer from rapid oxidative metabolism at the α- and β-positions, alongside basicity-driven off-target toxicities such as phospholipidosis and hERG channel inhibition.

The strategic incorporation of a gem-difluoro group—as seen in 1-(3-Bromophenyl)-3,3-difluoropyrrolidine —represents a sophisticated bioisosteric intervention[2]. The high electronegativity of fluorine induces a strong gauche effect, dictating the ring's puckering conformation (typically favoring the envelope or twist conformation), which can dramatically enhance target binding affinity[3]. More importantly from a safety perspective, the 3,3-difluoro substitution sterically and electronically blocks cytochrome P450 (CYP)-mediated hydroxylation at the 3-position, while simultaneously lowering the basicity of the adjacent nitrogen through inductive electron withdrawal[2].

This technical whitepaper provides an in-depth analysis of the predictive toxicology, empirical safety validation protocols, and Safety Data Sheet (SDS) parameters for 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, serving as a blueprint for evaluating halogenated N-aryl pyrrolidines.

Predictive Toxicology & Mechanistic Liabilities

When evaluating the safety profile of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, the molecule must be dissected into its two primary toxicophoric regions: the gem-difluoropyrrolidine ring and the 3-bromophenyl moiety.

The gem-Difluoro Effect on Clearance

While the gem-difluoro group successfully prevents pyrrolidine ring oxidation, it significantly increases the molecule's lipophilicity (LogP). High lipophilicity often shifts the metabolic burden entirely to the N-aryl system. Because the pyrrolidine nitrogen is conjugated with the bromophenyl ring, the compound behaves as an aniline derivative.

Bromophenyl-Driven Reactive Metabolites

Halogenated aromatic amines are notorious for forming reactive electrophilic intermediates. CYP450 enzymes (particularly CYP3A4 and CYP2D6) will likely attempt to oxidize the 3-bromophenyl ring. Due to the steric hindrance and electronic deactivation of the bromine atom, oxidation is directed to the para or ortho positions, potentially yielding an arene oxide (epoxide) intermediate. If not rapidly neutralized by glutathione (GSH) or epoxide hydrolase, these electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[4].

Pathway Visualization

Metabolic routing of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine highlighting the gem-difluoro effect.

Synthesized Safety Data Sheet (SDS) Parameters

Based on structural alerts and empirical data from closely related N-aryl pyrrolidines, the following safety and physicochemical parameters must be adhered to during laboratory handling.

Table 1: Physicochemical & Hazard Summary

| Parameter | Specification / Classification | Causality / Rationale |

| CAS Number | 1638604-76-8 | Unique identifier for the specific isomeric structure. |

| Molecular Formula | C10H10BrF2N | Confirms presence of heavy halogen (Br) and fluorine. |

| Molecular Weight | 262.09 g/mol | Optimal for small-molecule CNS penetration (Rule of 5 compliant). |

| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335) | The lipophilic, weakly basic nature of the compound disrupts lipid bilayers, causing localized mucosal and dermal irritation. |

| Aquatic Toxicity | Aquatic Chronic 2 (H411) | The brominated aromatic ring resists rapid environmental biodegradation, leading to potential bioaccumulation. |

| PPE Requirements | Nitrile gloves (double-layered), Type 1 Fume Hood, Safety Goggles | Prevents dermal absorption of lipophilic xenobiotics and inhalation of potentially irritating crystalline dust. |

Empirical Safety Validation Workflows

To transition this building block from a Research Use Only (RUO) chemical to a viable lead scaffold, its toxicological liabilities must be empirically resolved. Do not rely solely on predictive models; the following self-validating protocol is designed to definitively confirm or refute the presence of reactive arene oxides.

Protocol: Microsomal Stability & Reactive Metabolite Trapping

This assay utilizes human liver microsomes (HLM) supplemented with a vast excess of Glutathione (GSH). GSH acts as a surrogate nucleophile. Self-Validation Logic: If CYP-mediated epoxidation occurs on the bromophenyl ring, the highly reactive intermediate will immediately react with GSH. The resulting adduct can be detected via LC-MS/MS by a distinct mass shift (+307 Da). The absence of this mass shift validates the metabolic safety of the aryl ring.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Reagent Assembly: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 1.0 mg/mL. Add GSH to achieve a final concentration of 5.0 mM.

-

Compound Spiking: Add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (dissolved in DMSO) to the matrix to achieve a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

-

Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

-

Kinetic Sampling: At time points t = 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

-

LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via high-resolution mass spectrometry (HRMS). Monitor the depletion of the parent mass ( m/z 262.09) and perform a precursor ion scan for the neutral loss of 129 Da (the characteristic pyroglutamic acid cleavage of GSH adducts).

Interpretation: A rapid depletion of the parent compound without the appearance of GSH adducts suggests alternative, non-toxic clearance pathways (e.g., direct glucuronidation if a phenol is formed). The appearance of a +307 Da adduct confirms the formation of a toxicologically relevant electrophile, requiring further structural optimization (e.g., replacing the bromine with a metabolically stable trifluoromethyl group).

Handling, Storage, and Spill Management

For laboratory personnel synthesizing or utilizing 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in cross-coupling reactions (e.g., Buchwald-Hartwig aminations):

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The electron-rich nature of the pyrrolidine nitrogen, combined with the aryl halide, makes it susceptible to slow photo-oxidation over time.

-

Spill Mitigation: In the event of a powder spill, do not sweep dry. Moisten the spill area with a non-reactive solvent (e.g., isopropanol) to suppress aerosolization. Wipe up with absorbent material and dispose of as halogenated organic waste.

-

Incompatible Materials: Strong oxidizing agents and strong acids. The compound may undergo violent exothermic reactions if exposed to concentrated nitric or sulfuric acid.

References

-

Campagna, F., et al. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PubMed Central. Available at:[Link][1]

-

Silva, M., et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. Available at:[Link][4]

-

Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

Sources

An In-depth Technical Guide to the Role of Difluoropyrrolidine Derivatives in Early-Stage Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2] When combined with privileged structures like the pyrrolidine ring, the resulting fluorinated derivatives present a compelling opportunity for innovation in early-stage drug discovery.[3][4] This guide provides an in-depth technical analysis of difluoropyrrolidine derivatives, exploring their synthesis, unique conformational attributes, and diverse applications as peptide mimics and enzyme inhibitors. We will delve into the underlying principles that make these motifs attractive for lead optimization, supported by experimental protocols, data-driven insights, and illustrative case studies.

The Strategic Imperative for Fluorination in Drug Design

The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to enhance molecular properties.[1] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart a range of beneficial effects.[5][6]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at vulnerable positions can dramatically increase a drug's half-life and bioavailability.[7][8]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the nitrogen atom in the pyrrolidine ring.[7] This fine-tuning of basicity is crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Conformational Control: Fluorine substitution can exert profound control over molecular shape through stereoelectronic effects like the gauche effect, which describes the tendency of a C-F bond to be oriented gauche to a neighboring polar bond.[7] This can stabilize a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for the target protein.[6][7]

-

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, and C-F···H-X hydrogen bonding interactions within a protein's binding site, contributing to improved potency.[7]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common motif in natural products and approved drugs.[4][9] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic rings, often leading to improved solubility and pharmacokinetic profiles.[3] The combination of fluorine's electronic prowess with the structural versatility of the pyrrolidine scaffold gives rise to the powerful building blocks that are difluoropyrrolidine derivatives.

Geminal Difluorination: A Focus on 3,3-Difluoropyrrolidine

While various fluorinated pyrrolidines exist, the 3,3-difluoro substitution pattern has garnered significant attention for its unique ability to influence the ring's conformation and the properties of the adjacent nitrogen atom.

Conformational Puckering and Pre-organization

The pyrrolidine ring is not flat; it exists in a state of "pseudorotation" between various envelope and twisted conformations. The introduction of two fluorine atoms at the 3-position significantly influences this conformational preference. The strong gauche effect between the C-F bonds and the C-N or C-C bonds of the ring can "lock" the pyrrolidine into a specific pucker. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a target, leading to higher affinity.

For instance, in certain contexts, a cis-4-substituted 3,3-difluoropyrrolidine can favor a pseudo-axial conformation of substituents at other positions, which can be critical for aligning pharmacophoric elements with the binding site of a receptor.[3]

Caption: Impact of difluorination on pyrrolidine conformation and receptor binding.

Physicochemical Property Modulation

The introduction of two electron-withdrawing fluorine atoms has a predictable and beneficial impact on key drug-like properties.

| Property | Unsubstituted Pyrrolidine | 3,3-Difluoropyrrolidine | Rationale |

| pKa of Nitrogen | ~11.2 | ~7.5 - 8.5 | The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, making it less basic.[7] |

| LogP / LogD | Low | Moderately Increased | Fluorine substitution generally increases lipophilicity.[10] The reduction in pKa means less of the compound is protonated at physiological pH (7.4), further increasing LogD. |

| Metabolic Stability | Susceptible to oxidation at C3 | Significantly Increased | The C-F bonds are highly resistant to enzymatic oxidation, blocking a common site of metabolism.[8] |

Core Applications in Early-Stage Drug Discovery

Difluoropyrrolidine derivatives are not merely curiosities; they are functional building blocks used to solve specific challenges in lead optimization.

Advanced Proline Mimetics in Peptidomimetics

Proline is a unique amino acid that imposes significant conformational constraints on peptide backbones.[11] It plays a crucial role in protein folding and recognition, particularly in protein-protein interactions. The preceding peptide bond (Xaa-Pro) can exist in both cis and trans conformations, and the isomerization between these states is a key regulatory step in many biological processes.[12]

4-Fluoroprolines have been extensively studied to bias this cis/trans equilibrium.[11][13] For example, (4R)-fluoroproline tends to favor the trans conformation, while (4S)-fluoroproline favors the cis conformation.[13] 3,3-Difluoropyrrolidine derivatives act as conformationally restricted proline mimetics that can enforce a specific backbone geometry, enhancing binding to the target and improving proteolytic stability.

Caption: Mechanism of serine protease inhibition by a difluoropyrrolidine-based inhibitor.

Synthetic Methodologies: Accessing the Core Scaffold

The practical application of difluoropyrrolidine derivatives in drug discovery depends on efficient and scalable synthetic routes. [14]While numerous methods exist, a common and robust approach involves the fluorination of a readily available pyrrolidone precursor, followed by reduction. [15]

Representative Protocol: Synthesis of 3,3-Difluoropyrrolidine HCl

This protocol is based on a common literature procedure involving the fluorination of an N-protected 3-pyrrolidinone. [15] Step 1: N-Protection of 3-Pyrrolidinone

-

To a solution of 3-pyrrolidinone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add a protecting group reagent, such as benzyl chloroformate (CbzCl, 1.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and purify the N-Cbz-3-pyrrolidinone by column chromatography.

Step 2: Geminal Difluorination

-

Caution: This step often uses hazardous fluorinating agents and should be performed by trained personnel in a well-ventilated fume hood.

-

Dissolve the N-Cbz-3-pyrrolidinone (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane.

-

Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E (1.5-2.0 eq) dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry, and purify to obtain N-Cbz-3,3-difluoropyrrolidine.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-Cbz-3,3-difluoropyrrolidine (1.0 eq) in a solvent like methanol.

-

Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the deprotection is complete.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Add a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to the filtrate to precipitate the 3,3-difluoropyrrolidine hydrochloride salt.

-

Collect the solid product by filtration and dry under vacuum.

Conclusion and Future Perspectives

Difluoropyrrolidine derivatives represent a mature and highly valuable class of building blocks for modern drug discovery. Their ability to confer metabolic stability, modulate pKa, and enforce a bioactive conformation makes them a go-to tool for medicinal chemists tackling complex lead optimization challenges. [1][16]From enhancing the properties of peptide-based therapeutics to serving as the core scaffold for potent enzyme inhibitors, the applications are both broad and impactful.

As our understanding of the nuanced interplay between fluorine stereoelectronics and protein architecture deepens, and as synthetic methods for their preparation become even more efficient and diverse, the role of difluoropyrrolidine derivatives is set to expand further. They will undoubtedly continue to be a key component in the design of the next generation of selective, stable, and effective therapeutic agents.

References

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Dalvit, C., & Vulpetti, A. (2015, April 15). Fluorine in drug design: a case study with fluoroanisoles. PubMed.

- World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry.

- Singh, I., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- Pfund, E., et al. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Connect.

- Burk, M. J., et al. (2005, June 24). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry.

- Pfund, E., et al. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.

- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- Sigma-Aldrich. (n.d.).

- I.R. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24).

- Priya A., et al. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.

- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.

- Moroder, L., & Musiol, H. J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.

- PharmaBlock. (n.d.).

- Le Studium. (2018, May 4). Fluorine as a key element in modern drug discovery and development.

- Horng, J. C., & Raleigh, D. P. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed.

- ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF.

- NIH. (n.d.). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.

- Research and Reviews. (2024, June 5).

- ResearchGate. (2025, September 19). (PDF) Enzyme inhibition by fluoro compounds.

- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- MDPI. (2025, May 31). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137.

- OMICS International. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Enzyme Inhibition Studies.

- Taylor & Francis. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline Derivatives and Analogs [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes: Using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in Buchwald-Hartwig Amination

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized drug discovery and development by providing a reliable method for synthesizing arylamines, a motif prevalent in pharmaceuticals.[3][4][5] This guide provides a detailed technical overview and robust protocols for the application of 1-(3-bromophenyl)-3,3-difluoropyrrolidine in Buchwald-Hartwig amination reactions. The incorporation of the gem-difluoro group on the pyrrolidine ring is of particular interest in medicinal chemistry, as it can modulate key physicochemical properties such as metabolic stability, lipophilicity, and pKa, thereby enhancing the pharmacokinetic profile of drug candidates.[6][7] This document offers insights into mechanism, protocol optimization, a step-by-step experimental procedure, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Scientific Principles: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a complex process that proceeds through a well-defined catalytic cycle. A comprehensive understanding of this mechanism is crucial for rational reaction design and troubleshooting.[8][9] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 1-(3-bromophenyl)-3,3-difluoropyrrolidine), cleaving the carbon-bromine bond and forming a Pd(II)-aryl complex. This is often the rate-determining step.[10]

-

Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex. The choice of base is critical and can significantly influence reaction outcomes.[8]

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.[1][12] Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are particularly effective at promoting the key steps of the cycle, especially the challenging reductive elimination.[11][12]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Development & Optimization

The success of a Buchwald-Hartwig amination hinges on the judicious selection of reaction parameters. For a substrate like 1-(3-bromophenyl)-3,3-difluoropyrrolidine, the aryl bromide bond is generally reactive, but optimization is key to achieving high yields and purity.

| Parameter | Options | Rationale & Field Insights |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective but require in situ formation of the active Pd(0) species.[9] Buchwald precatalysts are air-stable Pd(II) complexes that rapidly and quantitatively generate the active LPd(0) catalyst upon exposure to a base, offering superior reliability and reproducibility.[13] For challenging couplings, a precatalyst is highly recommended. |

| Phosphine Ligand | RuPhos, XPhos, BrettPhos, JohnPhos | The choice of ligand is critical.[4] For aryl bromides, bulky dialkylbiaryl phosphine ligands are highly effective.[12] RuPhos and XPhos are excellent starting points due to their broad applicability and high activity.[4][12] BrettPhos is often effective for coupling primary amines.[12] |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required.[8][14] Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher temperatures or longer reaction times.[9][15] |

| Solvent | Toluene, Dioxane, THF, CPME | The solvent must be anhydrous and degassed. Toluene is a robust, general-purpose solvent. Dioxane can sometimes offer improved solubility and performance.[15] It is crucial to avoid high-impact solvents like dioxane where possible in process chemistry.[16] |

| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating. A starting temperature of 100 °C is typical for aryl bromides.[17] Lower temperatures may be possible with highly active catalyst systems. |

| Concentration | 0.1 - 0.5 M | A concentration of 0.1 M with respect to the limiting reagent is a standard starting point. |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a representative secondary amine, Morpholine .

Reagents & Equipment:

-

1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

RuPhos Pd G3 Precatalyst (2 mol%)

-

RuPhos ligand (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk tube or microwave vial with a stir bar

-

Nitrogen or Argon source (glovebox or Schlenk line)

-

Standard laboratory glassware for workup and purification

Figure 2: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

-

Reaction Setup (under inert atmosphere):

-

To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add 1-(3-bromophenyl)-3,3-difluoropyrrolidine (e.g., 0.26 g, 1.0 mmol), RuPhos Pd G3 precatalyst (e.g., 16.7 mg, 0.02 mmol), additional RuPhos ligand (e.g., 9.3 mg, 0.02 mmol), and sodium tert-butoxide (e.g., 0.135 g, 1.4 mmol).[17]

-

Scientist's Note: The use of a pre-formed precatalyst simplifies handling. Adding a slight excess of free ligand can sometimes improve catalyst stability and prevent decomposition. The solids should be added in a glovebox or under a positive flow of inert gas.

-

-

Reagent Addition:

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with nitrogen or argon (repeat 3 times).

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

Add morpholine (e.g., 0.105 mL, 1.2 mmol) via syringe.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.[17]

-

-

Monitoring:

-

Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting aryl bromide.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4-(3-(3,3-difluoropyrrolidin-1-yl)phenyl)morpholine.

-

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues observed in Buchwald-Hartwig aminations.[17]

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (improper generation of Pd(0)).2. Poor quality reagents (wet solvent/amine, impure base).3. Insufficient temperature or reaction time. | 1. Switch to a more reliable Buchwald precatalyst. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents and high-purity reagents.3. Increase temperature in 10 °C increments or extend reaction time. Re-screen ligands (e.g., try XPhos). |

| Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene (1-phenyl-3,3-difluoropyrrolidine). This can be caused by moisture or an unsuitable ligand/base combination. | Ensure all reagents and glassware are scrupulously dry. Consider a less reactive base (e.g., K₃PO₄) or a different ligand that favors reductive elimination over competing pathways. |

| Homocoupling of Amine | Dimerization of the amine can occur under certain conditions. | Optimize catalyst loading and reaction temperature. Lowering the temperature may minimize this side reaction. |

| Dark Black/Precipitated Catalyst | Catalyst has decomposed to palladium black, indicating instability. | Add a slight excess of free phosphine ligand (1-2 mol%) to stabilize the catalyst. Ensure the reaction is properly degassed, as oxygen can accelerate decomposition. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The successful coupling of 1-(3-bromophenyl)-3,3-difluoropyrrolidine demonstrates the reaction's tolerance for fluorinated motifs crucial to modern drug design. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably access novel fluorinated arylamine building blocks. The protocols and insights provided herein serve as a comprehensive guide to facilitate the application of this powerful transformation in academic and industrial research settings.

References

-

D'Amico, D. C. et al. (2018). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1328. [Link]

-

Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Ricci, A. et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4939. [Link]

-

Hesp, K. D., & Genovino, J. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

-

Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

-

Rayadurgam, J. et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(11), 2736-2794. [Link]

-

Chem-Station (2014). Buchwald-Hartwig Cross Coupling Reaction. Chem-Station. [Link]

-

Vonesh, M. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 263-270. [Link]

-

Chem Help ASAP (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

-

Dorel, R., & Grugel, C. P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11041-11052. [Link]

-

Mykhailiuk, P. K. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

-

ResearchGate (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. [Link]

-

Mao, J. et al. (2016). Application of 2-Aryl Indenylphosphine Ligand in the Buchwald- Hartwig Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. The Royal Society of Chemistry. [Link]

-

He, Y. et al. (2026). Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes. RSC Publishing. [Link]

-

ResearchGate (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]

-

Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Koenigs, R. M. et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(40), 17595-17599. [Link]

-

ResearchGate (2018). (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

-

Mao, J. et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690-8696. [Link]

-

ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

-

Schareina, T., & Zapf, A. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. entegris.com [entegris.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Fluorinated Pharmaceutical Intermediates Using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound Focus: 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (CAS: 1638604-76-8)

Introduction: The Strategic Value of gem-Difluoropyrrolidines

In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Specifically, the gem-difluoromethylene ( −CF2− ) moiety has emerged as a privileged structural motif[1].

When integrated into a pyrrolidine ring, as seen in 1-(3-Bromophenyl)-3,3-difluoropyrrolidine , the dual fluorine atoms exert a profound electron-withdrawing inductive effect. This causality is twofold:

-

Basicity Modulation: The inductive effect significantly lowers the pKa of the adjacent pyrrolidine nitrogen. A less basic amine is less protonated at physiological pH, which directly increases the lipophilicity ( LogD ) and enhances passive membrane permeability[2].

-

Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the 3-position of the ring, a common liability in non-fluorinated pyrrolidines. Empirical studies have demonstrated that substituting standard piperidines or pyrrolidines with 3,3-difluoropyrrolidine can yield up to a 2- to 4-fold improvement in target binding affinity while simultaneously extending the compound's half-life[3].

Furthermore, the 3-bromophenyl substituent serves as an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification into biaryl or aniline derivatives.

Strategic utility of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in drug design.

Experimental Design & Mechanistic Rationale

The synthesis of advanced intermediates using 1-(3-Bromophenyl)-3,3-difluoropyrrolidine relies heavily on transition-metal catalysis. A critical advantage of this specific building block is that the reduced basicity of the difluorinated nitrogen prevents it from strongly coordinating to—and subsequently poisoning—the palladium catalyst.

However, the electron-withdrawing nature of the pyrrolidine ring slightly deactivates the phenyl ring via induction. To counteract this, catalyst systems with strong σ -donor ligands (e.g., XPhos, dppf) are required to accelerate the oxidative addition of the C-Br bond.

Quantitative Data: Optimization of Cross-Coupling

We evaluated several catalytic systems for the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a model sterically hindered boronic acid. The data below highlights the necessity of bidentate ligands or bulky dialkylbiaryl phosphines for optimal conversion.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | Toluene/ H2O (4:1) | 90 | 45 |

| 2 | Pd(OAc)2 (5 mol%) | SPhos | K3PO4 | Toluene | 100 | 68 |

| 3 | Pd2(dba)3 (2.5 mol%) | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 88 |

| 4 | Pd(dppf)Cl2 (5 mol%) | None | K2CO3 | 1,4-Dioxane/ H2O (4:1) | 90 | 92 |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the chemist can verify the success of each mechanistic step before proceeding, ensuring high fidelity in the final pharmaceutical intermediate.

Protocol A: Suzuki-Miyaura Biaryl Synthesis

Objective: Synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)-3,3-difluoropyrrolidine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-(3-Bromophenyl)-3,3-difluoropyrrolidine ( 1.00 mmol , 262.1 mg ), 4-methoxyphenylboronic acid ( 1.20 mmol , 182.4 mg ), and K2CO3 ( 2.00 mmol , 276.4 mg ).

-

Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 ( 0.05 mmol , 40.8 mg ).

-

Solvent Introduction: Inject degassed 1,4-Dioxane/ H2O ( 4:1 v/v , 5.0 mL ). Causality: Degassing is critical to prevent the homocoupling of the boronic acid mediated by dissolved oxygen.

-

Reaction: Heat the biphasic mixture to 90∘C with vigorous stirring for 4 hours.

-

In-Process Validation (LC-MS): Sample 5μL of the organic layer. The reaction is complete when the starting material peak ( m/z 262/264, 1:1 isotope pattern) is fully consumed, replaced by the product peak ( m/z 290 [M+H]+ ).

-

Workup: Cool to room temperature, dilute with EtOAc ( 15 mL ), and wash with brine ( 2×10 mL ). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Eluent: 0% to 15% EtOAc in Hexanes).

-

Final Validation: Verify via 19F NMR. The gem-difluoro group must appear as a distinct multiplet or AB quartet in the region of −104 to −110 ppm , confirming the structural integrity of the pyrrolidine ring post-coupling.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-(3-(3,3-difluoropyrrolidin-1-yl)phenyl)morpholine.

Step-by-Step Methodology:

-

Preparation: Inside a nitrogen-filled glovebox, combine 1-(3-Bromophenyl)-3,3-difluoropyrrolidine ( 1.00 mmol ), morpholine ( 1.50 mmol , 130.7 mg ), and sodium tert-butoxide ( NaOtBu , 1.50 mmol , 144.2 mg ) in a sealed vial.

-

Catalyst Assembly: Add Pd2(dba)3 ( 0.02 mmol , 18.3 mg ) and XPhos ( 0.04 mmol , 19.1 mg ). Causality: XPhos is selected because its bulky, electron-rich nature facilitates the reductive elimination of the amine while preventing competing β -hydride elimination.

-

Reaction: Dissolve in anhydrous Toluene ( 4.0 mL ), seal the vial, remove from the glovebox, and heat at 100∘C for 12 hours.

-

In-Process Validation (TLC): Elute a miniature TLC plate with 20% EtOAc/Hexanes. The starting bromide ( Rf≈0.6 ) should be replaced by a more polar, UV-active spot ( Rf≈0.3 ).

-

Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with CH2Cl2 . Concentrate and purify via reverse-phase HPLC (MeCN/ H2O with 0.1% TFA) if analytical purity ( >99% ) is required for biological assays.

Self-validating workflow for the synthesis of fluorinated intermediates.

Conclusion

1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a highly versatile, bifunctional building block that bridges the gap between synthetic accessibility and advanced pharmacokinetic design. By utilizing robust palladium-catalyzed cross-coupling protocols, researchers can rapidly generate libraries of fluorinated biaryls and anilines. The self-validating methodologies provided ensure high chemical fidelity, preventing downstream failures in the drug development pipeline.

References

- Title: 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6 - Ossila (Citing: Application of fluorine in medicinal chemistry, E. Gillis et al., J. Med. Chem., 2015)

- Source: PMC (PubMed Central)

- Title: gem-Difluorinated Amines for Drug Design Source: Enamine URL

Sources

Introduction: The Strategic Value of the 3,3-Difluoropyrrolidine Moiety in Modern Drug Discovery

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-Bromophenyl)-3,3-difluoropyrrolidine

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular design. The 3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable motif. The gem-difluoro group imparts unique physicochemical properties, including enhanced metabolic stability, altered lipophilicity, and modulation of the pKa of the basic nitrogen atom, which can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This makes derivatives of 3,3-difluoropyrrolidine highly sought-after building blocks in the development of novel therapeutics.[4][5]

This application note provides a detailed guide to leveraging the synthetic potential of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. The aryl bromide handle serves as a versatile anchor point for a suite of powerful palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a robust and predictable platform for carbon-carbon and carbon-nitrogen bond formation, enabling the rapid generation of diverse chemical libraries for drug discovery and development.[6][7][8][9][10]

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a common catalytic cycle, a sequence of elementary steps that orchestrates the precise assembly of the final product.[11][12] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

1.1 The General Catalytic Cycle

The process is generally understood to involve three key stages:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine. This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[6][12][13] The reactivity order for halides is typically I > Br > OTf >> Cl.[11]

-

Transmetalation / Coordination & Deprotonation:

-

In Suzuki and Sonogashira couplings, the coupling partner (an organoboron or organocopper/alkyne species, respectively) transfers its organic group to the Pd(II) center in a step called transmetalation.[7][13]

-

In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[14]

-

-

Reductive Elimination: The two organic fragments bound to the palladium center couple to form the new C-C or C-N bond, releasing the final product. This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[6][14]

1.2 The Indispensable Role of Ligands and Bases

The success of a cross-coupling reaction is critically dependent on the choice of ligands and base.

-

Ligands: Typically bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), ligands play a multifaceted role.[15][16] They stabilize the palladium catalyst, and their electronic properties influence the rate of oxidative addition, while their steric bulk facilitates the final reductive elimination step.[12][16][17] The appropriate ligand can dramatically expand the substrate scope and allow for milder reaction conditions.[18]

-

Bases: The base is not a passive spectator. In Suzuki reactions, it activates the organoboron reagent to facilitate transmetalation.[19] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine precursor.[14][20][21] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[22][23]

Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

2.1 Overview and Application

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][10][24][25] This protocol details the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with an arylboronic acid.

2.2 Reaction Mechanism

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The boronic acid is activated by the base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[6][26]

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

2.3 Key Experimental Parameters

| Parameter | Recommended Reagents & Conditions | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, RuPhos | Stabilizes catalyst, promotes oxidative addition and reductive elimination. |

| Boronic Acid/Ester | Arylboronic acid, Arylboronic acid pinacol ester | Source of the aryl coupling partner. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[19] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | Solubilizes reagents and facilitates the reaction. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |

| Typical Yield | 75 - 95% |

2.4 Detailed Experimental Protocol

-

Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with 4-methoxyphenylboronic acid.

-

Reagents:

-

1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times) to establish an inert atmosphere.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Part 3: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

3.1 Overview and Application

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in synthesizing pharmaceuticals and materials.[14][20] This protocol outlines the coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with a primary or secondary amine.

3.2 Reaction Mechanism

Similar to other cross-couplings, the cycle starts with oxidative addition.[14] The amine then coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.[14]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

3.3 Key Experimental Parameters

| Parameter | Recommended Reagents & Conditions | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, t-BuXPhos, BrettPhos | Bulky, electron-rich ligands are crucial for difficult couplings.[27] |

| Amine | Primary or secondary alkyl/aryl amines, heterocycles | Nitrogen nucleophile. |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic base for deprotonation. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |

| Typical Yield | 70 - 95% |

3.4 Detailed Experimental Protocol

-

Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with morpholine.

-

Reagents:

-

1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

XPhos (0.036 mmol, 17.2 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine and a magnetic stir bar.

-

Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and morpholine via syringe under an argon atmosphere.

-

Place the reaction in a preheated oil bath at 100 °C and stir for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride solution (10 mL).

-

Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient).

-

Part 4: Sonogashira Coupling: Assembling C(sp²)-C(sp) Bonds

4.1 Overview and Application

The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are key intermediates in the synthesis of complex natural products, pharmaceuticals, and organic materials.[22][28]

4.2 Reaction Mechanism

The Sonogashira reaction follows a dual catalytic cycle.[22] The palladium cycle mirrors the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive and facilitates the transmetalation of the alkynyl group to the palladium(II) center.[22][23] Copper-free versions are also common, though they may require different conditions.[28]

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

4.3 Key Experimental Parameters

| Parameter | Recommended Reagents & Conditions | Purpose |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide to facilitate transmetalation. |

| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes the palladium catalyst. |

| Alkyne | Terminal Alkynes | The C(sp) coupling partner. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. |

| Solvent | THF, DMF, or neat amine base | Anhydrous conditions are preferred. |

| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |

| Typical Yield | 70 - 90% |

4.4 Detailed Experimental Protocol

-

Model Reaction: Coupling of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine with phenylacetylene.

-

Reagents:

-

1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 mmol, 262 mg)

-

Phenylacetylene (1.1 mmol, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

-

Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

-

Triethylamine (TEA) (5 mL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 1-(3-Bromophenyl)-3,3-difluoropyrrolidine, PdCl₂(PPh₃)₂, and CuI.

-

Seal the flask, and evacuate and backfill with argon (repeat 3 times).

-

Add anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature for 8-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, e.g., hexane/ethyl acetate gradient).

-

Part 5: General Workflow and Product Analysis

A systematic approach is key to successfully executing these protocols and characterizing the resulting products.

5.1 General Experimental Workflow

Caption: A generalized workflow for cross-coupling and analysis.

5.2 Product Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure. The appearance of new signals in the aromatic region and the disappearance of the starting boronic acid or alkyne protons are key indicators. The distinct signal pattern from the gem-difluoro group in ¹⁹F NMR provides a clear diagnostic handle.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product, verifying that the desired transformation has occurred.

-

Chromatography: Techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are used to assess the purity of the final compound.[29]

Conclusion

1-(3-Bromophenyl)-3,3-difluoropyrrolidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery programs. Its utility is unlocked through the application of robust and well-understood palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a vast array of novel chemical entities, accelerating the journey from initial concept to innovative therapeutic candidates.

References

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Royal Society of Chemistry. [Link]

-

Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. (2025). ACS Publications. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. (n.d.). National Institutes of Health. [Link]

-

Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. (n.d.). ResearchGate. [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Lyon. [Link]

-

Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. (n.d.). ChemRxiv. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (2015). ACS Publications. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. (n.d.). ResearchGate. [Link]

-

Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). Sci-Hub. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]

-

Suzuki Coupling. (n.d.). Cambridge University Press. [Link]

-

Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Coupling Mechanism. (2022). YouTube. [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). OA Monitor Ireland. [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI. [Link]

-

Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (2021). ACS Publications. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. [Link]

Sources

- 1. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. 3,3-Difluoropyrrolidine 97 163457-23-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thermofishersci.in [thermofishersci.in]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. theses.enscm.fr [theses.enscm.fr]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 25. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Lithiation and Electrophile Trapping of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine

Executive Summary

The incorporation of fluorinated heterocycles into molecular scaffolds is a highly effective strategy in drug discovery. This application note details the regioselective lithiation of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine via halogen-metal exchange, followed by electrophile trapping. Designed for medicinal chemists and process scientists, this self-validating protocol outlines the mechanistic causality behind the reaction conditions, ensuring high-yielding generation of functionalized bioisosteres.

Mechanistic Rationale & E-E-A-T Principles

The Role of the 3,3-Difluoropyrrolidine Motif

The gem-difluoro group in 3,3-difluoropyrrolidine serves as a premier bioisostere for morpholine or piperidine rings[1]. The strong electron-withdrawing nature of the fluorine atoms significantly lowers the basicity of the pyrrolidine nitrogen—shifting the pKa from ~11.3 (unsubstituted pyrrolidine) to ~7.5[2]. This reduction in basicity enhances metabolic stability, reduces off-target hERG liabilities, and improves cellular membrane permeability[1].

Causality in Halogen-Metal Exchange

Derivatizing the 3-bromophenyl handle relies on a rapid halogen-metal exchange, a methodology pioneered by Gilman and Parham[3][4].

-

Reagent Selection (n-BuLi): While isopropylmagnesium chloride can facilitate milder exchanges, n-butyllithium (n-BuLi) is selected here due to its superior kinetics at cryogenic temperatures. The driving force is the thermodynamic stability of the resulting sp²-hybridized aryllithium species compared to the sp³-hybridized n-BuLi[4].

-

Cryogenic Control (-78 °C): Strict temperature control is non-negotiable. If the internal temperature rises above -60 °C, the highly reactive aryllithium intermediate will undergo unwanted Wurtz-Fittig-type coupling with the 1-bromobutane byproduct or abstract a proton from the solvent[3].

-

Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is mandatory. The oxygen atoms in THF coordinate with the lithium cation, breaking down the n-BuLi hexamers into highly reactive dimers and tetramers, thereby accelerating the exchange rate.

Experimental Workflow

Workflow for the regioselective lithiation and electrophile trapping of the pyrrolidine substrate.

Step-by-Step Experimental Protocol

Safety Precautions: n-BuLi is highly pyrophoric. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and Schlenk techniques.

Phase 1: System Preparation

-

Purge System: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

-

Substrate Dissolution: Dissolve 1-(3-Bromophenyl)-3,3-difluoropyrrolidine (1.0 equiv, e.g., 5.0 mmol) in anhydrous, inhibitor-free THF to achieve a 0.2 M concentration.

Phase 2: Halogen-Metal Exchange

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

-

Lithiation: Using a syringe pump, add n-BuLi (1.05–1.10 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Critical Technique: Direct the flow down the inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture, preventing localized heating.

-

Maturation: Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

Phase 3: Self-Validation (In-Process Quality Control)

-

D₂O Quench Check: Before committing high-value electrophiles, withdraw a 0.1 mL aliquot using a dry syringe and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of Ethyl Acetate and analyze via LC-MS. The dominant presence of the deuterium-incorporated mass[M+D]⁺ confirms successful lithiation. If the starting material [M+H]⁺ remains, verify the titer of the n-BuLi.

Phase 4: Electrophile Trapping

-

Addition: Add the selected anhydrous electrophile (1.2–2.0 equiv) dropwise. (Note: For carboxylation, bubble anhydrous CO₂ gas directly into the solution via a needle, or pour the reaction mixture onto a large excess of crushed, dry ice).

-

Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Slowly remove the cooling bath and allow the system to warm to room temperature over 1–2 hours.

Phase 5: Quench & Workup

-

Quench: Terminate the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target compound.

Electrophile Scope & Quantitative Data

The aryllithium intermediate generated from 1-(3-Bromophenyl)-3,3-difluoropyrrolidine exhibits excellent nucleophilicity. The table below summarizes optimized conditions and expected yields for common electrophilic traps.

| Electrophile | Equivalents | Target Functional Group | Reaction Time | Expected Yield |

| N,N-Dimethylformamide (DMF) | 1.5 | Aldehyde (Formylation) | 1 h at -78 °C → RT | 80–85% |

| Carbon Dioxide (CO₂) | Excess | Carboxylic Acid | 30 min at -78 °C → RT | 75–80% |

| N-Methoxy-N-methylacetamide | 1.2 | Methyl Ketone | 2 h at -78 °C → RT | 70–75% |

| Benzaldehyde | 1.2 | Secondary Alcohol | 1 h at -78 °C → RT | 85–90% |

Troubleshooting Guide

-

Issue: Low yield of the target product; high recovery of the protonated byproduct (1-phenyl-3,3-difluoropyrrolidine).

-

Cause: Introduction of moisture into the system, or degraded n-BuLi.

-

Solution: Titrate the n-BuLi prior to use using diphenylacetic acid. Ensure THF is freshly passed through activated alumina columns.

-

-

Issue: Formation of butyl-substituted aryl byproduct.

-

Cause: Wurtz-Fittig coupling due to localized heating during n-BuLi addition.

-

Solution: Decrease the addition rate of n-BuLi and monitor the internal temperature with a cryogenic thermocouple to ensure it does not rise above -70 °C.

-

References

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams Source: The College of New Jersey (TCNJ) Journal of Student Scholarship URL: [Link]

-

Title: Selective Halogen-Lithium Exchange Reactions of 2-(2'-Halophenyl)ethyl Halides Source: Organic Syntheses URL: [Link]

Sources

Overcoming solubility issues of 1-(3-Bromophenyl)-3,3-difluoropyrrolidine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected physical behavior when working with heavily halogenated building blocks.

Solvation is not merely a physical constant; it is a dynamic thermodynamic interplay between your target molecule and the solvent matrix. Below is our definitive troubleshooting guide and FAQ for overcoming the unique solubility challenges presented by 1-(3-Bromophenyl)-3,3-difluoropyrrolidine .

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does 1-(3-Bromophenyl)-3,3-difluoropyrrolidine exhibit such atypical solubility profiles compared to standard aryl pyrrolidines? A: The solubility paradox of this compound stems from its structural dichotomy. The 3-bromophenyl group is highly lipophilic and dense, which naturally rejects highly polar protic solvents like water or cold alcohols. Conversely, the 3,3-difluoro substitution introduces a massive local dipole moment. Fluorination drastically alters the physicochemical properties and lipophilicity of organic molecules[1].

Furthermore, the highly electronegative fluorine atoms pull electron density away from the pyrrolidine nitrogen via the inductive (-I) effect. This severely reduces the amine's basicity, meaning you cannot simply dissolve this compound in dilute aqueous acids via protonation, a common trick used for standard amines. The strong dipole-dipole interactions between the difluoropyrrolidine moieties cause the molecules to pack tightly in a crystal lattice, making it stubbornly insoluble in purely non-polar aliphatic solvents (like hexanes) that lack the dielectric strength to disrupt these intermolecular forces.

Q: My compound precipitates during low-temperature halogen-metal exchange (e.g., n-BuLi at -78°C). How do I prevent this? A: At cryogenic temperatures, the solubility limit of this compound in pure Tetrahydrofuran (THF) drops drastically, leading to crystallization. The Fix: Transition to a co-solvent system. Using a 1:1 mixture of THF and Toluene depresses the freezing point of the matrix and enhances the solvation of the lipophilic bromophenyl ring. Additionally, introducing a Lewis basic additive like TMEDA (Tetramethylethylenediamine) not only accelerates the lithiation kinetics but also disrupts organolithium aggregates, keeping the intermediate fully solvated.

Q: What are the optimal solvent systems for high-temperature Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with this aryl bromide? A: Cross-coupling reactions require high temperatures to overcome activation energy barriers, which works to your advantage thermodynamically. Solubility in organic solvents is highly temperature-dependent; elevating the temperature in moderately polar solvents significantly increases the dissolution of complex, heavy heterocycles[2]. The Fix: Utilize moderately polar, aprotic solvents with high boiling points. 1,4-Dioxane, DMF, or DMSO are ideal. They provide enough polarity to stabilize the transition metal complexes while possessing the thermal capacity to completely disrupt the compound's crystal lattice.

Part 2: Quantitative Solvent Selection Matrix

To streamline your experimental design, utilize the following validated solvent matrix. These recommendations balance the dielectric constant ( ε ) of the solvent with the specific mechanistic demands of your reaction.

| Reaction Type | Recommended Solvent(s) | Dielectric Constant ( ε ) | Mechanistic Rationale |